4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid
Overview
Description
4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid is a boronic acid derivative with a molecular formula of C14H22BNO3. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid typically involves the reaction of 4-(2-bromoethoxy)phenylboronic acid with 4-methylpiperidine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form boronic esters or alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include phenols, boronic esters, and various substituted aromatic compounds .
Scientific Research Applications
4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Trifluoromethylphenylboronic acid
Uniqueness
4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic acids. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-12-6-8-16(9-7-12)10-11-19-14-4-2-13(3-5-14)15(17)18/h2-5,12,17-18H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHQNALJDIAWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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